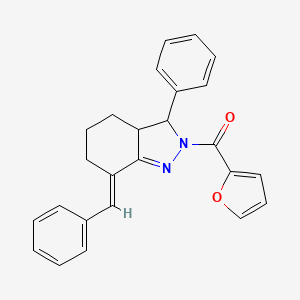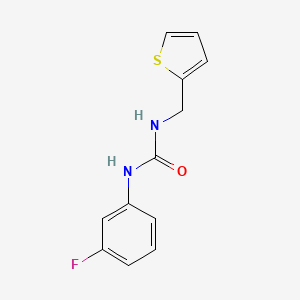
7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects
Studies have shown that 7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions that can be explored with regards to 7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases. Additionally, more studies can be conducted to further elucidate the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole can be achieved through a variety of methods. One such method involves the reaction of 2-furoic acid with benzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2-furoic acid with benzaldehyde and cyclohexanone in the presence of p-toluenesulfonic acid and acetic anhydride.
Scientific Research Applications
7-benzylidene-2-(2-furoyl)-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(22-15-8-16-29-22)27-24(19-11-5-2-6-12-19)21-14-7-13-20(23(21)26-27)17-18-9-3-1-4-10-18/h1-6,8-12,15-17,21,24H,7,13-14H2/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBZYIPYMNZDL-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5458376.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-ethylphenyl)urea](/img/structure/B5458380.png)
![3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5458402.png)
![2-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B5458410.png)
![methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methoxybenzoate](/img/structure/B5458415.png)

![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5458430.png)
![1-methyl-1'-[2-(1H-pyrazol-1-yl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5458441.png)
![methyl [(3-acetyl-1-benzofuran-5-yl)oxy]acetate](/img/structure/B5458443.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5458448.png)
![N-(2-furylmethyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5458455.png)

![3,3-dimethyl-5-[2-(2-nitrophenyl)vinyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B5458479.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)